
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde is a chemical compound with a unique structure that includes a tellurium atom
Méthodes De Préparation
The synthesis of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves several steps. One common method includes the reaction of tellurium-containing precursors with appropriate aldehyde groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The tellurium atom can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves its interaction with specific molecular targets. The tellurium atom plays a crucial role in its reactivity and biological activity. The pathways involved may include the modulation of redox reactions and interaction with cellular components.
Comparaison Avec Des Composés Similaires
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde can be compared with similar compounds such as:
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®- These compounds share structural similarities but differ in their chemical properties and applications. The presence of the tellurium atom in this compound makes it unique and imparts distinct reactivity and potential applications.
Propriétés
Numéro CAS |
65342-60-1 |
|---|---|
Formule moléculaire |
C14H16OTe |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexahydro-1H-telluroxanthene-4-carbaldehyde |
InChI |
InChI=1S/C14H16OTe/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8-9H,1-7H2 |
Clé InChI |
XMBVEJLHGXRZDX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C3CCCC(=C3[Te]2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



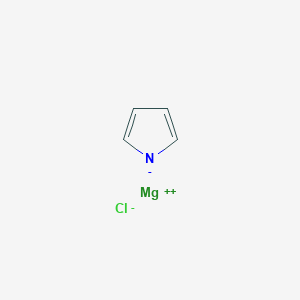

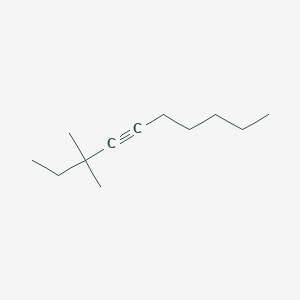
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)
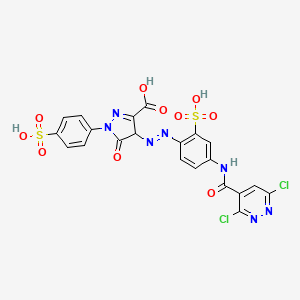
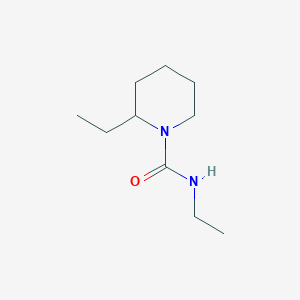
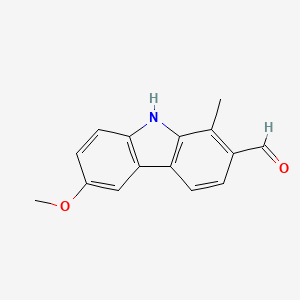
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
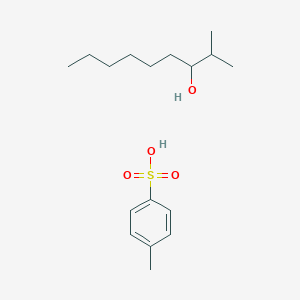

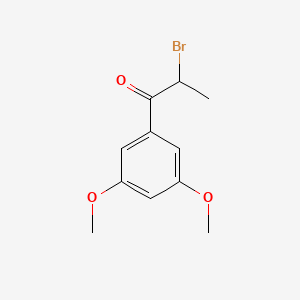

![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
